molecular formula C8H15N B11735013 Cyclooct-2-en-1-amine

Cyclooct-2-en-1-amine

Cat. No.: B11735013
M. Wt: 125.21 g/mol
InChI Key: XMOAPRFICOTZFP-UHFFFAOYSA-N
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Description

Cyclooct-2-en-1-amine, also known as (2Z)-cyclooct-2-en-1-amine, is an organic compound with the molecular formula C8H15N. It is characterized by an eight-membered ring containing a double bond and an amine group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclooct-2-en-1-amine can be synthesized through several methods. One common approach involves the reduction of cyclooct-2-en-1-one using ammonia and a reducing agent such as lithium aluminum hydride. Another method includes the hydrogenation of cyclooct-2-en-1-nitrile in the presence of a suitable catalyst.

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes. The nitrile precursor is hydrogenated under high pressure and temperature conditions using catalysts like palladium or nickel to yield the desired amine.

Chemical Reactions Analysis

Types of Reactions: Cyclooct-2-en-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The double bond can be reduced to yield cyclooctylamine.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives like amides or ureas.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon or hydrogen gas.

    Substitution: Reagents like acyl chlorides or isocyanates.

Major Products Formed:

    Oxidation: Cyclooct-2-en-1-imine or cyclooct-2-en-1-nitrile.

    Reduction: Cyclooctylamine.

    Substitution: Cyclooct-2-en-1-amide or cyclooct-2-en-1-urea.

Scientific Research Applications

Cyclooct-2-en-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound is employed in bioorthogonal chemistry for labeling and tracking biomolecules.

    Medicine: this compound derivatives are investigated for their potential therapeutic properties.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclooct-2-en-1-amine involves its ability to participate in various chemical reactions due to the presence of the amine group and the double bond. The amine group can act as a nucleophile, while the double bond can undergo addition reactions. These properties make it a versatile compound in synthetic chemistry.

Comparison with Similar Compounds

    Cyclooctane: Lacks the double bond and amine group, making it less reactive.

    Cyclooct-2-en-1-ol: Contains a hydroxyl group instead of an amine group, leading to different reactivity.

    Cyclooct-2-en-1-nitrile: Contains a nitrile group, which can be converted to the amine group through hydrogenation.

Uniqueness: Cyclooct-2-en-1-amine is unique due to the presence of both the double bond and the amine group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

cyclooct-2-en-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c9-8-6-4-2-1-3-5-7-8/h4,6,8H,1-3,5,7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMOAPRFICOTZFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC=CC(CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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